molecular formula C21H25N3O4 B15142964 3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3

Cat. No.: B15142964
M. Wt: 386.5 g/mol
InChI Key: ZPLBXOVTSNRBFB-BMSJAHLVSA-N
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Description

This deuterated compound (CAS: unlabeled form 890190-22-4; deuterated form catalogued as PA STI 059200) is a stable isotopologue used as a reference standard in pharmaceutical research. Its molecular formula is C21H22D3N3O4 (MW: 386.46 g/mol), featuring a 3-methoxybenzoyl group, a 4-methylpiperazinyl substituent, and a methyl ester moiety . It is structurally related to inhibitors targeting epigenetic regulators, such as MLL1-WDR5 interactions, which influence histone methylation and PA1 activity . The deuterium substitution (d3) enhances metabolic stability and facilitates pharmacokinetic studies by reducing hydrogen-deuterium exchange effects .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[[3-(trideuteriomethoxy)benzoyl]amino]benzoate

InChI

InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25)/i2D3

InChI Key

ZPLBXOVTSNRBFB-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WDR5-0103-d3 involves several steps, starting with the preparation of the core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of WDR5-0103-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Hydrolysis Reactions

  • Ester Hydrolysis :
    The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the carboxylic acid derivative:
    R-C(=O)-OCH3+H2OR-C(=O)-OH+CH3OH\text{R-C(=O)-OCH}_3 + \text{H}_2\text{O} \rightarrow \text{R-C(=O)-OH} + \text{CH}_3\text{OH}
    This reaction is critical for understanding metabolic stability and bioavailability.

  • Amide Hydrolysis :
    The amide bond between the methoxybenzoyl and benzoic acid moieties can hydrolyze under acidic conditions, potentially releasing the methoxybenzoyl fragment:
    R-C(=O)-NH-Ar+H+R-C(=O)-OH+NH2-Ar\text{R-C(=O)-NH-Ar} + \text{H}^+ \rightarrow \text{R-C(=O)-OH} + \text{NH}_2\text{-Ar}

Aminolysis

The amide group may undergo aminolysis with nucleophiles like amines or hydrazines, leading to the displacement of the methoxybenzoyl group:
R-C(=O)-NH-Ar+R’NH2R-C(=O)-NH-R’+NH2-Ar\text{R-C(=O)-NH-Ar} + \text{R'}\text{NH}_2 \rightarrow \text{R-C(=O)-NH-R'} + \text{NH}_2\text{-Ar}
This reaction is relevant for probing ligand interactions in biochemical assays.

Transesterification

The methyl ester can undergo transesterification with alcohols (e.g., ethanol) in the presence of acid/base catalysts:
R-C(=O)-OCH3+ROHR-C(=O)-OR’+CH3OH\text{R-C(=O)-OCH}_3 + \text{ROH} \rightarrow \text{R-C(=O)-OR'} + \text{CH}_3\text{OH}
This reaction is useful for modifying the ester group to alter physicochemical properties.

Stability Considerations

  • Storage : The compound is stable under standard laboratory conditions but requires refrigeration (+4°C) to prevent degradation .

  • Sensitivity : It is sensitive to prolonged exposure to moisture and acidic/basic environments, which may accelerate hydrolysis.

Reaction Conditions and Outcomes

Reaction Type Conditions Outcome
Ester HydrolysisBasic/acidic media, heatFormation of benzoic acid derivative
Amide HydrolysisAcidic media, elevated temp.Release of methoxybenzoyl fragment
AminolysisNucleophile (e.g., hydrazine), catalystDisplacement of methoxybenzoyl group
TransesterificationAlcohol, acid/base catalystFormation of alternative esters (e.g., ethyl ester)

Spectral and Analytical Data

The compound’s structure and purity are confirmed via:

  • 1H NMR : Resonances for aromatic protons, piperazine nitrogen signals, and deuterated methyl groups .

  • Mass Spectrometry : Accurate mass of 386.203 (matching the molecular formula) .

  • IR Spectroscopy : Peaks corresponding to amide (N-H stretch), ester (C=O stretch), and aromatic rings.

Scientific Research Applications

WDR5-0103-d3 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein-protein interactions and epigenetic modifications.

    Biology: Employed in research on gene expression regulation and chromatin remodeling.

    Medicine: Investigated for its potential therapeutic effects in diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

WDR5-0103-d3 exerts its effects by inhibiting the interaction between WDR5 and MLL protein. This inhibition disrupts the formation of the MLL complex, which is essential for the methylation of histone H3 lysine 4 (H3K4). By preventing this interaction, WDR5-0103-d3 effectively reduces the methylation of H3K4, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Structural Analogs with Piperazinyl and Sulfonamide Groups

N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide (17)

  • Structure : Contains a 4-methylpiperazinyl-sulfonamide core.
  • Properties : Synthesized with 87% yield (mp: 142°C); validated via FTIR and NMR.
  • Application : Antitubercular agent with sulfonamide pharmacophore.
  • Key Difference : Lacks the methoxybenzoyl and benzoic acid ester groups, reducing structural complexity compared to the target compound .

3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (18)

  • Structure : Brominated sulfonamide-benzoic acid hydrazide.
  • Properties : 72% yield (mp: 224°C); distinct electronic profile due to bromine.
  • Application : Intermediate for heterocyclic synthesis.
  • Key Difference : Bromine substitution and hydrazide functional group alter reactivity and biological targeting compared to the methyl ester-d3 compound .

Piperazinyl-Benzoyl Derivatives in Kinase Inhibition

Methyl 3-[(1-Benzofuran-2-ylcarbonyl)amino]-4-(4-benzoylpiperazin-1-yl)benzoate

  • Structure : Benzofuran-2-carbonyl replaces 3-methoxybenzoyl; benzoylpiperazine instead of 4-methylpiperazine.
  • Properties : Higher lipophilicity due to benzofuran and benzoyl groups.
  • Key Difference : Benzofuran enhances π-π stacking in binding pockets, while benzoylpiperazine may alter target specificity .

Nintedanib (C31H33N5O4, MW: 539.62 g/mol)

  • Structure : Features a 4-methylpiperazinyl-acetyl group linked to an indole-carboxylic acid core.
  • Properties : Clinically approved tyrosine kinase inhibitor (TKI) for pulmonary fibrosis.
  • Application : Targets VEGF, FGFR, and PDGF receptors.
  • Key Difference : Larger molecular framework and indole moiety differentiate its pharmacokinetics and target profile from the methyl ester-d3 compound .

Benzoic Acid Esters with Heterocyclic Substituents

Methyl 3-(4-Methoxybenzoyl)propionate

  • Structure : Simpler ester with 4-methoxybenzoyl and propionate chain.
  • Properties: Intermediate for synthesizing heterocycles (e.g., butenolides).
  • Application : Lacks biological activity but shares synthetic utility.
  • Key Difference: Absence of piperazinyl and amino groups limits pharmacological relevance .

3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic Acid

  • Structure : Boc-protected piperazine linked to benzoic acid.
  • Properties : Used in peptide-mimetic drug design.
  • Application : Intermediate for deprotection to free piperazine in active compounds.
  • Key Difference : Boc group enhances solubility but requires removal for biological activity .

Biological Activity

3-[(3-Methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoic acid methyl ester-d3 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21D3H22N3O4
  • Molecular Weight : 386.459 g/mol
  • CAS Number : 890190-22-4

Research indicates that this compound may exert its biological effects through several key mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways. For instance, it affects the Akt/NFκB signaling pathway, which is crucial for cell survival and proliferation in malignancies such as prostate cancer .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is mediated by the downregulation of phosphorylated Akt and inhibition of NFκB transcriptional activity, leading to increased apoptosis rates in treated cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Observed Cell Lines Tested
Cell Proliferation InhibitionSignificant reduction in cell viabilityLNCaP, DU145, GM-0637
Apoptosis InductionIncreased apoptosis markers (e.g., caspase activation)LNCaP, TRAMP
Signaling Pathway ModulationInhibition of Akt and NFκB activityVarious prostate cancer models

Case Study 1: Prostate Cancer Cells

In a study investigating the effects of this compound on prostate cancer cell lines, researchers found that treatment led to a marked decrease in cell viability. The compound was administered at varying concentrations, and results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

Case Study 2: Comparative Analysis with Curcumin Derivatives

Another study compared this compound with curcumin derivatives, revealing that while both compounds inhibited cell growth, this compound exhibited enhanced solubility and bioavailability. This suggests a potential advantage for therapeutic applications in cancer management .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this deuterated compound?

The compound can be synthesized via amide coupling using reagents like HBTU in acetonitrile, followed by acid-catalyzed esterification. Key steps include refluxing intermediates (e.g., 48% HBr/AcOH for deprotection) and purification via preparative TLC or column chromatography. For deuterated analogs, isotopic labeling should occur at stable positions (e.g., methyl ester groups) using deuterated methanol (CD3OD) . Yield optimization requires precise stoichiometric control of coupling agents (e.g., HBTU) and monitoring by thin-layer chromatography (TLC) in solvent systems like hexane/EtOH (1:1) .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR in CDCl3_3 should show characteristic peaks: δ 7.76 (d, 2H, J = 8.8 Hz) for aromatic protons and δ 3.74 (s, 3H) for methoxy groups. Deuterium incorporation can be confirmed via mass shifts in MS (e.g., +3 Da for -CD3_3) . Purity should be assessed by HPLC using a Chromolith® Silica column with UV detection at 254 nm .

Q. What analytical methods are suitable for assessing solubility and stability in formulation studies?

Solubility can be tested in DMSO, PBS (pH 7.4), and simulated gastric fluid using shake-flask methods. Stability under physiological conditions (e.g., 37°C, 5% CO2_2) should be monitored via HPLC-UV over 24–72 hours. For deuterated analogs, compare degradation rates with non-deuterated counterparts to evaluate isotopic effects .

Q. How can researchers ensure compound stability during storage?

Store lyophilized powder at -20°C under inert gas (argon or nitrogen). For short-term use, prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) should be tested using LC-MS to detect hydrolysis products (e.g., free benzoic acid derivatives) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperazinyl moiety?

Systematically replace the 4-methylpiperazine group with analogs (e.g., 4-ethylpiperazine or morpholine) and evaluate binding affinity via radioligand assays. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the methoxybenzoyl group and hydrophobic interactions with the piperazinyl substituent .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

Follow the INCHEMBIOL framework: (1) Measure logP and water solubility to predict bioaccumulation; (2) Perform OECD 301F biodegradation tests in activated sludge; (3) Use LC-MS/MS to quantify abiotic degradation products (e.g., demethylated or hydroxylated derivatives) under UV light or acidic conditions .

Q. How should contradictory NMR or MS data be resolved during characterization?

If unexpected peaks arise in 1H^1H-NMR, verify deuteration efficiency via 2H^2H-NMR or isotopic ratio MS. For MS discrepancies (e.g., adduct formation), re-analyze samples using ESI+ and ESI- modes with 0.1% formic acid to suppress sodium adducts. Cross-validate with independent synthetic batches .

Q. What methodologies identify degradation products in long-term stability studies?

Use high-resolution LC-QTOF-MS with collision-induced dissociation (CID) to fragment ions and match with predicted degradation pathways (e.g., ester hydrolysis or piperazine ring oxidation). Compare fragmentation patterns with synthesized reference standards (e.g., 3-methoxybenzoic acid) .

Q. How can computational modeling predict metabolic pathways for this compound?

Employ tools like PISTACHIO and REAXYS to simulate Phase I/II metabolism. Focus on CYP3A4-mediated demethylation and UDP-glucuronosyltransferase (UGT) conjugation. Validate predictions using hepatocyte incubation assays followed by UPLC-QqQ-MS analysis .

Q. What experimental designs are optimal for in vivo pharmacokinetic studies of deuterated analogs?

Use a crossover design in rodent models, comparing deuterated vs. non-deuterated forms. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dosing. Quantify parent compound and metabolites via LC-MS/MS, applying deuterium isotope effect (DIE) corrections to calculate t1/2_{1/2} and AUC .

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